Phellodenol H
CAS No.:
Cat. No.: VC1917393
Molecular Formula: C17H20O9
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20O9 |
|---|---|
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | 7-hydroxy-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]chromen-2-one |
| Standard InChI | InChI=1S/C17H20O9/c18-7-12-14(21)15(22)16(23)17(26-12)24-4-3-8-5-9-1-2-13(20)25-11(9)6-10(8)19/h1-2,5-6,12,14-19,21-23H,3-4,7H2/t12-,14-,15+,16-,17-/m1/s1 |
| Standard InChI Key | VEHQNUUANSLPNH-USACIQFYSA-N |
| Isomeric SMILES | C1=CC(=O)OC2=CC(=C(C=C21)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
| Canonical SMILES | C1=CC(=O)OC2=CC(=C(C=C21)CCOC3C(C(C(C(O3)CO)O)O)O)O |
Introduction
Chemical Structure and Properties
Phellodenol H (CID 16088228) is a 7-hydroxycoumarin derivative with the molecular formula C17H20O9 and a molecular weight of 368.3 g/mol . The IUPAC name for this compound is 7-hydroxy-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]chromen-2-one . Structurally, Phellodenol H belongs to the class of organic compounds known as 7-hydroxycoumarins, which are characterized by one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .
Chemical Identifiers and Descriptors
The structural details and chemical identifiers of Phellodenol H are presented in Table 1.
Table 1: Chemical Identifiers and Properties of Phellodenol H
| Parameter | Value |
|---|---|
| PubChem CID | 16088228 |
| Molecular Formula | C17H20O9 |
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | 7-hydroxy-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]chromen-2-one |
| InChI | InChI=1S/C17H20O9/c18-7-12-14(21)15(22)16(23)17(26-12)24-4-3-8-5-9-1-2-13(20)25-11(9)6-10(8)19/h1-2,5-6,12,14-19,21-23H,3-4,7H2/t12-,14-,15+,16-,17-/m1/s1 |
| InChIKey | VEHQNUUANSLPNH-USACIQFYSA-N |
| Creation Date | 2007-06-18 |
| Modification Date | 2025-02-22 |
Physical Properties
Although specific physical property data for Phellodenol H is limited in the available literature, coumarin derivatives typically exhibit aromatic characteristics and have fluorescent properties. Based on its structural features, Phellodenol H is expected to have limited water solubility but may dissolve in organic solvents such as methanol and ethanol, which are commonly used for extracting similar compounds from plant materials .
Source and Isolation
Phellodenol H has been identified in Phellodendron amurense, a plant species with significant medicinal value . Phellodendron amurense, commonly known as Amur cork tree, belongs to the Rutaceae family and has been used extensively in traditional medicine for treating various ailments .
Distribution and Botanical Source
Phellodendron amurense is primarily distributed in East Asian countries, including China, Korea, and Japan. The plant has been traditionally valued for its medicinal properties and is cultivated for both medicinal and ornamental purposes . The bark of Phellodendron amurense, known as Cortex Phellodendri, is a recognized medicinal material in several pharmacopoeias.
| Extraction Method | Solvent System | Advantages | Yield Efficiency |
|---|---|---|---|
| Ultrasonic Extraction | Hydrochloric acid/methanol (1:100 v/v) | Superior extraction efficiency, shorter processing time | Highest yield for multiple compounds |
| Distillation Extraction | Ultrapure water | Simple process, environmentally friendly | Moderate yield |
| Soxhlet Extraction | Various solvents | Thorough extraction, established method | Good yield but time-consuming |
For the identification and quantification of extracted compounds, High-Performance Liquid Chromatography (HPLC) techniques are commonly employed. For coumarins and related compounds, typical HPLC conditions include the use of C18 chromatographic columns with appropriate mobile phases, such as acetonitrile/phosphoric acid mixtures .
Related Compounds in Phellodendron Species
Phellodenol H is part of a larger family of compounds identified in Phellodendron species. Several structurally related compounds have been isolated from these plants, particularly from the leaves and bark.
Other Phellodenol Derivatives
Research has identified multiple phellodenol derivatives in Phellodendron species. From Phellodendron amurense var. wilsonii, several coumarins have been isolated, including Phellodenol-A, Phellodenol-B, and Phellodenol-C . These compounds share structural similarities with Phellodenol H but differ in their substitution patterns and potential biological activities.
Major Bioactive Compounds in Phellodendron Species
The bark of Phellodendron species contains diverse bioactive compounds, including alkaloids, isoquinoline alkaloids, limonoids, phenolic acids, lignans, and flavonoids . Major constituents with established pharmacological activities include berberine, palmatine, and jatrorrhizine . These compounds contribute to the medicinal properties of Phellodendron preparations.
Table 3: Major Constituents in Phellodendron Species
| Compound Class | Representative Compounds | Detection Methods | Source |
|---|---|---|---|
| Alkaloids | Berberine, Palmatine, Phellodendrine | UPLC-ESI-Q-TOF-MS, HPLC-DAD-ESI-MS | PAC, PCS, PAR |
| Coumarins | Phellodenol-A, Phellodenol-B, Phellodenol-C, Phellodenol H | HPLC, NMR, MS | PAC |
| Limonoids | Limonin, Obacunone | Various chromatographic methods | PC species |
| Flavonoids | Amurensin, Quercetin, Phellamurin | HPLC-TLC-NMR-EI-MS | PAC |
| Lignans | Syringaresinol, Lariciresinol derivatives | HPLC-DAD-ESI-MS | PCS, PAR |
Note: PAC = Phellodendron amurense Cortex, PCS = Phellodendron chinense Schneid, PAR = Phellodendron amurense Rupr.
| Cell Line | Type | Sensitivity | Mechanism of Action |
|---|---|---|---|
| HCT 116 | Colorectal carcinoma | High | G1 cell cycle arrest, apoptosis |
| HeLa | Cervical carcinoma | High | G1 cell cycle arrest, apoptosis |
| MCF-7 | Breast cancer | Moderate | Cell proliferation inhibition |
| A549 | Lung carcinoma | Moderate | G1 cell cycle arrest, apoptosis |
| 3T3 | Murine fibroblasts (non-cancer) | Low | Minimal effect on viability |
Anti-inflammatory and Immunomodulatory Effects
Phellodendron extracts exhibit significant anti-inflammatory properties, which may be partially attributed to the presence of compounds like Phellodenol H. The bark extract has been reported to have protective effects against osteoarthritic progression and is used in commercial preparations for anti-inflammatory and analgesic applications .
Antimicrobial Activities
The aqueous extract of Cortex phellodendri and its constituents demonstrate important immunomodulatory properties by inducing and stimulating antiviral states . Additionally, studies have reported antibacterial activities of Phellodendron extracts against various pathogenic organisms .
Analytical Methods for Identification and Quantification
Various analytical techniques have been employed for the identification and quantification of compounds from Phellodendron species, which can be applied to the analysis of Phellodenol H.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and quantification of compounds from Phellodendron extracts. For the analysis of coumarins and related compounds, typical HPLC conditions include:
-
Column: Kromasil RP-C18 or Waters symmetry C18 chromatographic column
-
Mobile phase: Mixtures of acetonitrile and phosphoric acid
-
Detection: UV-Vis detector at appropriate wavelengths (e.g., 265-284 nm for various compounds)
Spectroscopic Methods
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural elucidation and confirmation of compounds like Phellodenol H. These methods provide valuable information about the molecular structure, functional groups, and stereochemistry of the compound.
Future Research Directions
Despite the growing body of knowledge regarding Phellodendron constituents, several research gaps remain, particularly concerning Phellodenol H specifically. Future research could focus on:
-
Detailed structure-activity relationship studies to elucidate the pharmacophores responsible for the biological activities
-
Development of efficient and selective extraction and purification methods for Phellodenol H
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Comprehensive pharmacokinetic and toxicological evaluations to establish safety profiles
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Clinical studies to validate the therapeutic potential in various disease models
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Exploration of potential synergistic effects when combined with established therapeutic agents
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